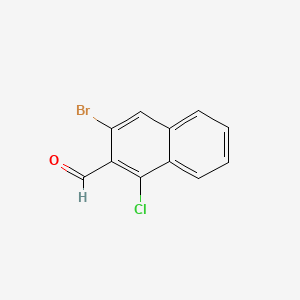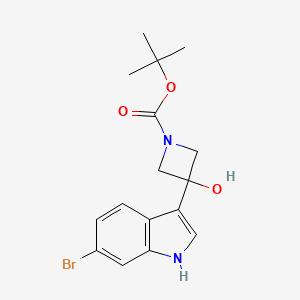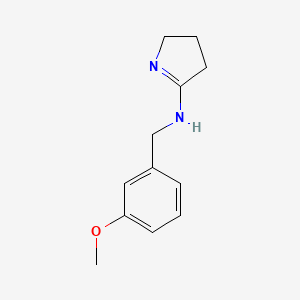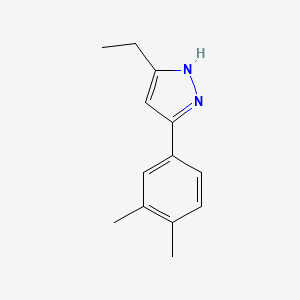
Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate is a complex organic compound that features a tert-butyl ester, an ethylthio group, and a methoxycarbonyl phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate, can be achieved through various methods. One common approach involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of Bu4NI as a catalyst to construct tert-butyl peresters from alcohols at room temperature in an aqueous system .
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods typically involve the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve mild temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and pyrazole derivatives, such as:
- Tert-butyl 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Tert-butyl 5-(methylthio)-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 5-ethylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-6-25-15-14(17(22)24-18(2,3)4)11-19-20(15)13-9-7-12(8-10-13)16(21)23-5/h7-11H,6H2,1-5H3 |
InChI Key |
BUNPVSVKFLARGC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=NN1C2=CC=C(C=C2)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


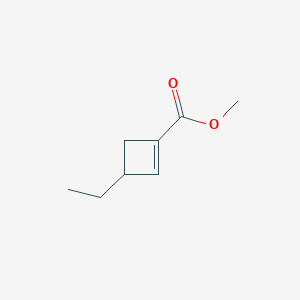
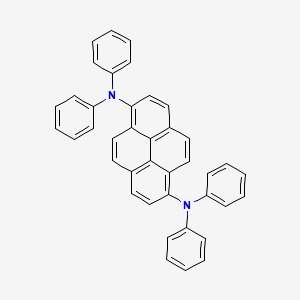
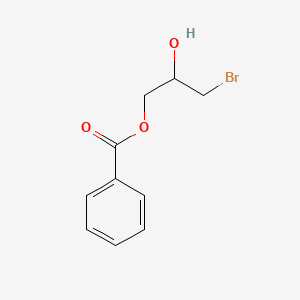
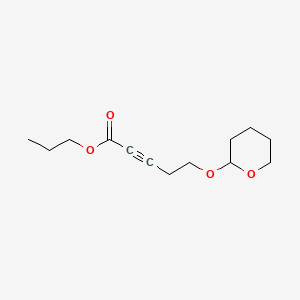
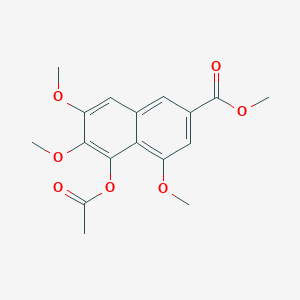
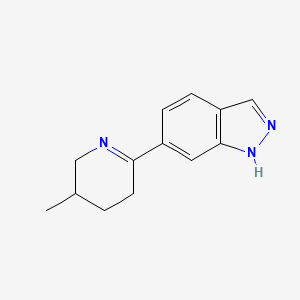

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
